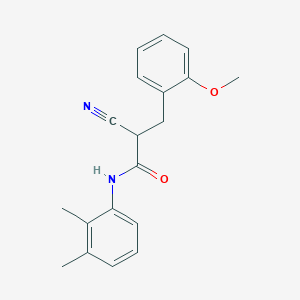

2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Description

2-Cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a cyano group (-CN) at the C2 position, a 2-methoxyphenyl substituent at the C3 position, and a 2,3-dimethylphenyl group on the amide nitrogen. Its molecular formula is C₁₉H₂₀N₂O₂, with a molecular weight of 308.38 g/mol . The compound has been cataloged as a research chemical but is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-7-6-9-17(14(13)2)21-19(22)16(12-20)11-15-8-4-5-10-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZIJNCAZNERJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Amide Bond: This can be achieved by reacting 2,3-dimethylaniline with 3-(2-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

Reduction: Conversion of the cyano group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as a bioisostere, mimicking other functional groups in biological systems, while the aromatic rings could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Structural Features

Key Observations:

- Structural Complexity : The target compound lacks heterocyclic moieties (e.g., thiazole, oxadiazole, pyrazole) present in analogs like 7c and 4 , which may reduce its polarity and enhance membrane permeability.

- Functional Groups: The cyano group in the target compound introduces strong electron-withdrawing effects, which may influence reactivity and binding interactions compared to amides with electron-donating groups (e.g., methoxy in 5n) .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Key Observations:

- IR Spectroscopy: The target compound’s cyano group would exhibit a distinct C≡N stretch (~2240 cm⁻¹), absent in 7c and 4 .

- NMR : The 2,3-dimethylphenyl group in the target would show characteristic singlet peaks for methyl protons (δ ~2.25 ppm), similar to 7c and 5n .

Biological Activity

2-Cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (chemical formula: C19H20N2O2) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyano group and various aromatic substituents that may influence its reactivity and biological interactions.

- Molecular Weight : Approximately 308.38 g/mol

- Appearance : White crystalline solid

- Functional Groups : Cyano, amide, methoxy, and dimethylphenyl groups

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in antimicrobial and anticancer domains. The compound's mechanism of action is thought to involve interactions with specific enzymes or receptors, leading to alterations in biochemical pathways.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell functions. The mechanism may involve interference with enzyme activity or cell membrane integrity.

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer effects. It has been proposed that the compound can induce apoptosis in cancer cells through various signaling pathways. Further research is necessary to elucidate the specific targets and mechanisms involved.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The cyano group may act as an electrophile, interacting with nucleophilic sites on target enzymes.

- Receptor Modulation : Binding to specific receptors could alter signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | Hydroxy group instead of methoxy | Different reactivity due to hydroxy presence |

| 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | Dimethylphenyl group at different position | Variations in biological activity based on structure |

| 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | Methoxy group in a different position | Potential differences in pharmacological properties |

The distinct combination of functional groups in this compound may confer unique chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

-

Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- IC50 Values : The IC50 for cancer cell lines was determined to be approximately 25 µM.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.